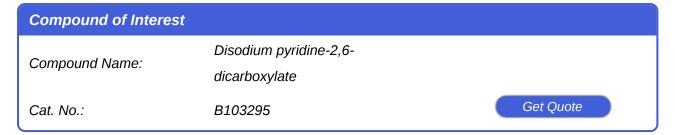


Spectroscopic Profile of Disodium Pyridine-2,6-dicarboxylate: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **disodium pyridine-2,6-dicarboxylate**, a compound of significant interest in coordination chemistry, materials science, and pharmaceutical development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of this molecule, intended for researchers, scientists, and drug development professionals.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **disodium pyridine- 2,6-dicarboxylate**. Data for the parent compound, pyridine-2,6-dicarboxylic acid, is included for comparative purposes, as the disodium salt is its fully deprotonated form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **disodium pyridine-2,6-dicarboxylate** are typically recorded in deuterium oxide (D₂O). The deprotonation of the carboxylic acid groups leads to a change in the electron density of the pyridine ring, resulting in shifts of the proton and carbon signals compared to the parent acid.

Table 1: ¹H NMR Spectroscopic Data



Protons (Position)	Pyridine-2,6- dicarboxylic acid in DMSO-d ₆ (ppm)	Expected Disodium Pyridine-2,6- dicarboxylate in D ₂ O (ppm)	Multiplicity
H-3, H-5	8.29	~8.1-8.3	Doublet (d)
H-4	8.24	~8.0-8.2	Triplet (t)

Note: The precise chemical shifts for the disodium salt in D₂O may vary slightly based on concentration and pH. The formation of the carboxylate anion generally leads to a slight upfield shift for the ring protons.

Table 2: 13C NMR Spectroscopic Data

Carbons (Position)	Pyridine-2,6-dicarboxylic acid in DMSO-d₅ (ppm)	Expected Disodium Pyridine-2,6-dicarboxylate in D₂O (ppm)
C=O	~165	~170-175
C-2, C-6	~149	~152-155
C-4	~140	~142-145
C-3, C-5	~128	~126-129

Note: In the disodium salt, the carboxylate carbon signal is expected to shift downfield due to the change in hybridization and electron density upon deprotonation.

Infrared (IR) Spectroscopy

The IR spectrum of **disodium pyridine-2,6-dicarboxylate** is distinguished from its parent acid by the absence of the broad O-H stretching band and the appearance of strong carboxylate anion stretches.[1][2]

Table 3: Key IR Absorption Bands (cm⁻¹)



Functional Group	Vibration Mode	Pyridine-2,6- dicarboxylic acid	Disodium Pyridine- 2,6-dicarboxylate
О-Н	Carboxylic Acid Stretch	3200-2500 (broad)	Absent
С-Н	Aromatic Stretch	3100-3000	3100-3000
C=O	Carboxylic Acid Stretch	~1700 (strong)	Absent
COO-	Asymmetric Stretch	Absent	1650-1540 (strong)
C=C, C=N	Ring Stretch	~1580	~1580
COO-	Symmetric Stretch	Absent	1450-1360 (strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **disodium pyridine-2,6-dicarboxylate** in aqueous solution is pH-dependent. In alkaline solutions (pH > 7), where the molecule exists as the dianion, characteristic absorption maxima are observed. A study conducted at various pH values showed that at a pH of 13.0, which represents the fully deprotonated species, specific absorption bands are present.[3]

Table 4: UV-Vis Absorption Data in Aqueous Solution (pH 13)

Wavelength (λmax)	Molar Absorptivity (ε)	Transition
~270-280 nm	Concentration-dependent	$\pi \to \pi$
~220-230 nm	Concentration-dependent	π → π

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of **disodium pyridine-2,6-dicarboxylate** in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure the sample is fully dissolved. A small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added for chemical shift referencing (0.00 ppm).
- Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Apply a solvent suppression technique to attenuate the residual HDO signal.
- ¹³C NMR Acquisition:
 - Acquire a one-dimensional proton-decoupled carbon spectrum.
 - A larger number of scans will be necessary due to the low natural abundance of ¹³C.
 - Use a relaxation delay (e.g., 2 seconds) to ensure proper quantification if needed.
- Data Processing: Process the raw data using appropriate NMR software. This includes
 Fourier transformation, phase correction, baseline correction, and referencing the chemical
 shifts to the internal standard.

IR Spectroscopy (ATR Method)

- Sample Preparation: Place a small amount of the solid, powdered disodium pyridine-2,6-dicarboxylate sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
- Background Collection: Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the



sample spectrum to remove contributions from the atmosphere (CO₂, H₂O).

- Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.
- Data Processing: Perform a baseline correction and label the significant peaks.

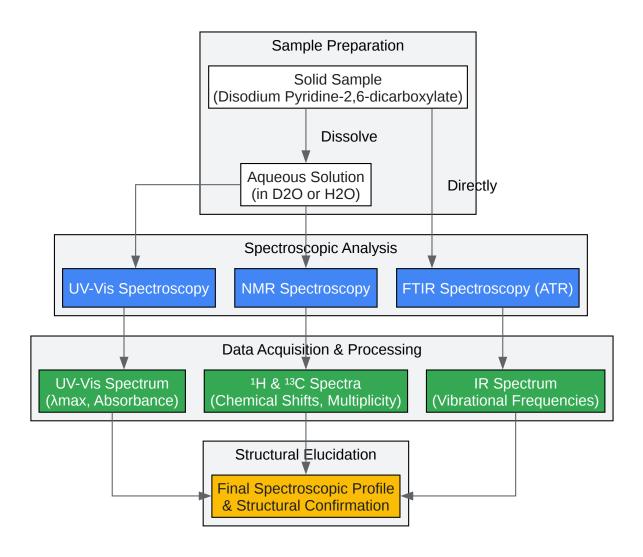
UV-Vis Spectroscopy

- · Sample Preparation:
 - Prepare a stock solution of disodium pyridine-2,6-dicarboxylate of a known concentration (e.g., 1 mM) in deionized water.
 - Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance readings fall within the linear range of the instrument (typically 0.1-1.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Baseline Correction: Fill a quartz cuvette with deionized water (or the same buffer used for the sample) and place it in both the sample and reference holders. Run a baseline correction over the desired wavelength range (e.g., 200-400 nm).
- Sample Measurement: Replace the blank in the sample holder with the cuvette containing the sample solution. Scan the absorbance of the sample across the wavelength range.
- Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and record the corresponding absorbance values.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **disodium pyridine-2,6-dicarboxylate**.





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Caption: General workflow for the spectroscopic analysis of **disodium pyridine-2,6-dicarboxylate**.

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